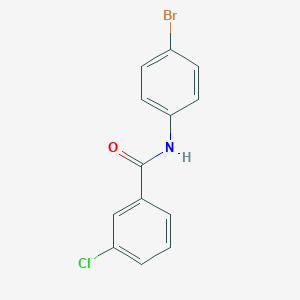

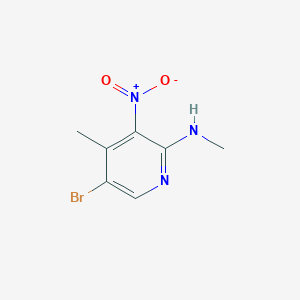

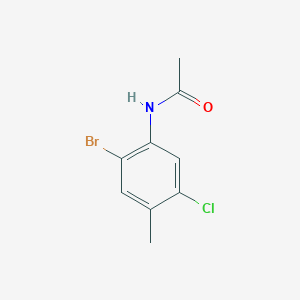

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

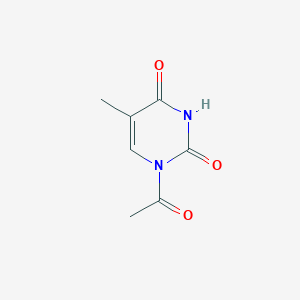

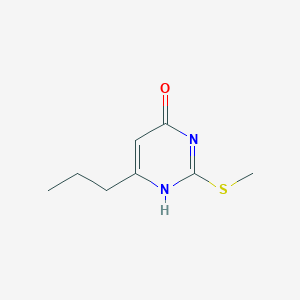

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a chemical compound with the CAS Number: 155790-01-5 . It has a linear formula of C7H8BrN3O2 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular weight of this compound is 246.06 . The InChI Code is 1S/C7H8BrN3O2/c1-4-5(8)3-10-7(9-2)6(4)11(12)13/h3H,1-2H3,(H,9,10) . The SMILES string is CN©c1ncc(Br)cc1N+[O-] .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 246.06 g/mol . The InChI Code is 1S/C7H8BrN3O2/c1-4-5(8)3-10-7(9-2)6(4)11(12)13/h3H,1-2H3,(H,9,10) . The SMILES string is CN©c1ncc(Br)cc1N+[O-] .Scientific Research Applications

5-Br-DMPNP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of drugs, such as anticancer drugs, antifungal drugs, and antiviral drugs. It has also been used in DNA sequencing, as it can be used to detect certain DNA sequences. Additionally, 5-Br-DMPNP has been used in protein purification, as it can be used to separate proteins from other components in a sample.

Mechanism of Action

5-Br-DMPNP is an important reagent in organic synthesis due to its ability to act as a nucleophile. It can react with electrophiles, such as carbonyls and halides, to form new compounds. This reaction is known as a substitution reaction, and it is the basis of many synthetic reactions. Additionally, 5-Br-DMPNP is a nitro compound, and it can undergo nitro-reduction reactions to form new compounds.

Biochemical and Physiological Effects

5-Br-DMPNP has been studied for its biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, such as Escherichia coli and Salmonella typhimurium. Additionally, it has been found to inhibit the growth of certain fungi, such as Candida albicans and Cryptococcus neoformans. It has also been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

5-Br-DMPNP is a versatile reagent that has many advantages for lab experiments. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is a relatively stable compound that does not easily decompose. However, it does have some limitations. It is a highly reactive compound, and it can react with other compounds in the reaction mixture. Additionally, it is a toxic compound, and it should be handled with care.

Future Directions

The use of 5-Br-DMPNP in scientific research is an active area of research, and there are many potential future directions. One potential direction is the development of new methods for synthesizing 5-Br-DMPNP. Additionally, there is potential for the development of new applications for 5-Br-DMPNP, such as in the synthesis of drugs and in DNA sequencing. Furthermore, there is potential for the development of new methods for studying the biochemical and physiological effects of 5-Br-DMPNP. Finally, there is potential for the development of new methods for using 5-Br-DMPNP in lab experiments, such as methods for controlling the reactivity of the compound.

Synthesis Methods

5-Br-DMPNP is synthesized by a two-step reaction from 5-bromo-2-nitropyridine. The first step is the reaction of 5-bromo-2-nitropyridine with dimethylformamide in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 5-Br-DMPNP. The second step is the addition of a base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture, which yields 5-Br-DMPNP as a white solid.

Safety and Hazards

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine has been classified as a GHS07 substance . The signal word is “Warning” and the hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name |

5-bromo-N,4-dimethyl-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c1-4-5(8)3-10-7(9-2)6(4)11(12)13/h3H,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXNDASZVILVLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)NC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565603 |

Source

|

| Record name | 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155790-01-5 |

Source

|

| Record name | 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)